4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester
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Overview
Description
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with methylketones in a basic medium to form quinoline derivatives . Another method includes the esterification of quinolinecarboxylic acids with alcohols in the presence of sulfuric acid . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency and yield of the compound .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, use of recyclable catalysts, and solvent-free reactions are preferred. These methods not only improve the yield but also reduce the production costs and environmental footprint .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinolinecarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential antiviral and antibacterial properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester involves its interaction with specific molecular targets. In antiviral research, the compound has been shown to inhibit the replication of viruses by interfering with viral enzymes and proteins . In antibacterial studies, it disrupts bacterial cell wall synthesis and protein function . The exact molecular pathways and targets vary depending on the specific application and the type of organism being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A closely related compound with similar biological activities.
2-Methylquinoline: Another derivative with potential medicinal applications.
6-Methoxyquinoline: Known for its use in the synthesis of pharmaceuticals.
Uniqueness
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester stands out due to its specific ester functional group, which imparts unique chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Properties
CAS No. |
66325-98-2 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 2-acetylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3 |
InChI Key |
KVRSKGPQHMTBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origin of Product |
United States |
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